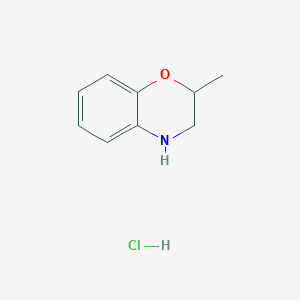

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

描述

属性

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVZRDREQXIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solventless Extrusion Method

One efficient method involves mixing the reactants in stoichiometric ratios in a solventless system, followed by heating and mechanical mixing in an extruder:

- Reactants : Phenol, 1,4-diaminobutane, and paraformaldehyde

- Conditions : Heating to 100–120 °C with stirring for 20 minutes

- Process : The mixture becomes a homogeneous, clear liquid; the extruder operates at room temperature to 100 °C with a residence time of 5 to 30 minutes to complete the reaction.

- Outcome : The product mixture contains benzoxazine monomers and oligomers, which can be purified by crystallization or solvent washing.

- Yield : Approximately 71% after purification in related benzoxazine syntheses.

This method offers advantages of solvent-free operation, continuous production, and scalability.

Classical Condensation in Solvent

An alternative approach involves refluxing a mixture of 2-aminophenol derivatives with formaldehyde sources and amines in an organic solvent:

- Typical Procedure : 2-aminophenol reacts with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with aqueous sodium bicarbonate.

- Temperature : Reflux conditions (~100–120 °C)

- Purification : Crystallization from suitable solvents such as ethyl ether, ethyl acetate, tetrahydrofuran, or acetone.

- Notes : This method is well-documented for benzoxazinone derivatives, which are structurally related to benzoxazines.

Solid-State Grinding and Thermal Treatment

A mechanochemical approach involves grinding the reactants followed by thermal treatment:

- Reactants : Toluidine, bisphenol-A, and paraformaldehyde in stoichiometric amounts

- Procedure : Ground in a mortar and pestle, then heated in a vial at 75 °C for 1 hour or 110 °C for 20 minutes

- Outcome : Formation of a two-layer solid with a clear yellow upper layer and a white opaque paste lower layer

- Purification : Recrystallization in ethyl ether or other solvents yields a white powder product.

This approach minimizes solvent use and can be advantageous for small-scale or rapid synthesis.

Reaction Conditions and Parameters

| Preparation Method | Reactants | Temperature Range | Time | Solvent/System | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Solventless Extrusion | Phenol, 1,4-diaminobutane, paraformaldehyde | 100–120 °C | 20 min stirring + 5–30 min extrusion | None (solid mixture) | ~71% (after purification) | Continuous process, solvent-free |

| Reflux in Organic Solvent | 2-Aminophenol, chloroacetyl chloride, NaHCO3 | ~100–120 °C (reflux) | Several hours | Methyl isobutyl ketone (MIBK) | Not specified | Common for benzoxazinones, requires workup |

| Solid-State Grinding + Heating | Toluidine, bisphenol-A, paraformaldehyde | 75–110 °C | 20 min to 1 hour | None (solid) | Not specified | Mechanochemical, solvent-minimized |

Purification Techniques

- Crystallization : Commonly used solvents include ethyl ether, ethyl acetate, tetrahydrofuran, acetone, and benzene.

- Solvent Washing : To remove oligomers and impurities.

- Drying : Air drying or vacuum drying at elevated temperatures (e.g., 100 °C for 18 hours) is typical to obtain pure solid benzoxazine hydrochloride salts.

Research Findings and Observations

- The solventless extrusion method provides a rapid, scalable synthesis with good yield and purity, suitable for industrial applications.

- The classical solvent-based methods offer high purity but involve longer reaction times and solvent handling.

- Mechanochemical grinding combined with thermal treatment is an emerging green chemistry approach reducing solvent use and waste.

- Reaction monitoring by observing the mixture’s transition from hazy to transparent liquid indicates progress toward product formation.

- The choice of purification solvent affects the crystal form and yield of the final product.

化学反应分析

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride with structurally related benzoxazine derivatives, focusing on substituents, molecular properties, and biological activities:

Notes:

- SAR = Structure-Activity Relationship.

Key Comparisons:

Structural Variations :

- Substituent Position : The 2-methyl derivative (target compound) differs from the 3-methyl isomer (32329-20-7) in methyl group placement, which may alter ring conformation and biological interactions .

- Halogenation : Bromo-substituted derivatives (e.g., 6-bromo analog) exhibit distinct electronic effects, enhancing binding affinity in receptor studies .

- 4-Aryl Functionalization : Derivatives with aryl groups at the 4-position demonstrate potent anticancer activity, highlighting the scaffold’s versatility .

Synthetic Routes: The target compound is synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane (), whereas 3-methyl analogs are derived from benzoxazole reduction (). Halogenated derivatives require post-synthetic modifications, such as bromination .

- Anticancer : 4-Aryl derivatives inhibit proliferation in pancreatic (MIA PaCa-2) and breast cancer (MDA-MB-231) cells .

- Antihypertensive : Imidazolinic benzoxazines act as calcium antagonists ().

- Antimicrobial : Dihydroimidazole-benzoxazine hybrids exhibit antibacterial properties .

Physicochemical Properties: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs, a critical factor in drug formulation .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis () offers moderate yields (~69–80%), comparable to other benzoxazine derivatives .

- Biological Potential: Though discontinued commercially, the scaffold’s pharmacological relevance is evident in related compounds, suggesting opportunities for repurposing or derivatization .

- SAR Insights : Substituent position and electronic properties significantly influence bioactivity, guiding rational drug design .

生物活性

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O, with a molar mass of approximately 185.65 g/mol. The compound features a bicyclic structure that enhances its chemical properties and biological activities. The hydrochloride form improves its solubility in aqueous environments, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. It has been observed to modulate enzyme activity and influence various signaling pathways within cells. Notably, the compound exhibits potential as an inhibitor of human topoisomerase I, which is crucial for DNA replication and transcription processes .

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds, including this compound, possess anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have demonstrated IC₅₀ values ranging from 6.25 to 100 μg/ml against different cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a key role in disease progression. The neuroprotective effects are likely mediated through the modulation of intracellular glutathione levels and inhibition of apoptotic pathways .

Antimicrobial Activity

Various studies have reported the antimicrobial properties of benzoxazine derivatives. For example, this compound has shown activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other benzoxazine derivatives:

| Compound Name | Molecular Formula | Unique Characteristics | Biological Activity |

|---|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazine | C₈H₉NO | Lacks methyl group at position 2 | Lower bioactivity |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | Different substitution pattern affecting reactivity | Moderate bioactivity |

| This compound | C₉H₁₀ClN₃O | Enhanced solubility due to hydrochloride form | High bioactivity across multiple assays |

This table illustrates how the presence of the methyl group and the hydrochloride salt form contribute to the enhanced biological activities observed in this compound compared to its analogs.

Case Studies

Case Study 1: Neuroprotective Properties

In a study evaluating the neuroprotective effects against L-homocysteic acid-induced toxicity in neuronal cultures, this compound exhibited significant protective effects at concentrations as low as 10 µM. The study measured cell viability using MTT assays and assessed oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that at an MIC of 50 µg/ml, the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli cultures .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted phenethylamine derivatives using formaldehyde or paraformaldehyde under acidic conditions. A common side reaction involves over-alkylation, which can be mitigated by controlling reaction temperature (≤60°C) and stoichiometric ratios (e.g., 1:1.2 for amine to formaldehyde). Post-synthesis purification via recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity product. Residual solvents should be quantified via GC-MS, and structural confirmation performed via H NMR (e.g., methylene protons at δ 3.8–4.2 ppm and aromatic protons at δ 6.5–7.2 ppm) .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Purity is best determined by HPLC using a C18 column with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 14 days) to monitor hydrolytic degradation. For long-term storage, desiccate the compound at −20°C under nitrogen to prevent oxidation of the dihydrobenzoxazine ring .

Q. What spectroscopic techniques are critical for characterizing the benzoxazine core in this compound?

- Methodological Answer : Key techniques include:

- FT-IR : C-O-C stretching vibrations (1200–1250 cm) and N-H bending (1550–1600 cm).

- C NMR : Distinct signals for the methyl group (δ 18–22 ppm) and the quaternary carbon in the oxazine ring (δ 80–85 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 169.1 [M-Cl] .

Advanced Research Questions

Q. How do substituents on the benzoxazine ring influence thermal stability, and what experimental designs can quantify this relationship?

- Methodological Answer : Methyl groups at the 2-position enhance steric hindrance, increasing thermal stability. Use differential scanning calorimetry (DSC) to measure glass transition temperatures () and thermogravimetric analysis (TGA) for decomposition onset. For computational validation, apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the C-O and C-N bonds. Experimental values for the hydrochloride salt typically range 180–200°C, with decomposition above 250°C .

Q. What strategies resolve contradictions in reported biological activity data for dihydrobenzoxazine derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or assay conditions. Standardize protocols by:

- Purity Validation : Use orthogonal methods (HPLC, NMR, elemental analysis).

- Bioactivity Assays : Include positive controls (e.g., reference inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).

- Data Normalization : Express activity as % inhibition relative to vehicle controls ± SEM .

Q. How can hydrogen-bonding networks in the hydrochloride salt be analyzed to predict solubility and crystallinity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular H-bonding between the protonated amine (N-H) and chloride ions. Pair this with Hirshfeld surface analysis to quantify interactions (e.g., H···Cl contacts). Solubility in polar solvents (e.g., DMSO) correlates with lattice energy; use the Born-Haber cycle to estimate solubility parameters .

Q. What computational models are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes). For chemical reactivity, use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and Fukui indices. Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。